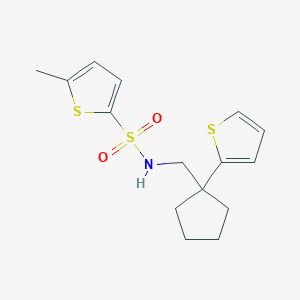

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

CAS No.: 1058249-63-0

Cat. No.: VC8202769

Molecular Formula: C15H19NO2S3

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058249-63-0 |

|---|---|

| Molecular Formula | C15H19NO2S3 |

| Molecular Weight | 341.5 g/mol |

| IUPAC Name | 5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C15H19NO2S3/c1-12-6-7-14(20-12)21(17,18)16-11-15(8-2-3-9-15)13-5-4-10-19-13/h4-7,10,16H,2-3,8-9,11H2,1H3 |

| Standard InChI Key | OVMGUWHNUCYXGH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |

| Canonical SMILES | CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide features a thiophene-2-sulfonamide core substituted at the 5-position with a methyl group. The sulfonamide nitrogen is further functionalized with a (1-(thiophen-2-yl)cyclopentyl)methyl moiety. This arrangement introduces steric complexity and electronic diversity, factors that influence its reactivity and interactions with biological targets .

Key Structural Components

-

Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, known for its electron-rich nature and role in pharmacophores.

-

Sulfonamide group (-SO₂NH-): Imparts hydrogen-bonding capacity and acidity, common in bioactive molecules .

-

Cyclopentylmethyl-thiophene substituent: Enhances lipophilicity and modulates stereoelectronic properties.

Molecular Formula and Weight

Based on structural analogs such as 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide (C₁₄H₁₇NO₂S₃), the methyl variant is inferred to have the formula C₁₃H₁₅NO₂S₃, yielding a molecular weight of 321.47 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂S₃ |

| Molecular Weight (g/mol) | 321.47 |

| SMILES Notation | CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide likely follows a multi-step protocol analogous to related sulfonamides:

-

Thiophene-2-sulfonyl chloride preparation: Chlorosulfonation of 2-methylthiophene introduces the sulfonyl chloride group.

-

Cyclopentylmethylamine synthesis: Cyclopentanol is converted to cyclopentylmethyl bromide, followed by nucleophilic substitution with thiophen-2-ylmagnesium bromide to form (1-(thiophen-2-yl)cyclopentyl)methanol, which is then aminated.

-

Sulfonamide coupling: Reacting thiophene-2-sulfonyl chloride with the cyclopentylmethylamine derivative under basic conditions (e.g., pyridine or triethylamine) yields the target compound .

Reaction Mechanisms

The sulfonamide bond formation proceeds via nucleophilic attack of the amine on the electrophilic sulfur in the sulfonyl chloride, with HCl elimination. Steric hindrance from the cyclopentyl group may necessitate optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times).

Physicochemical Properties

Partition Coefficients

Using computational models applied to analogs , the logP (octanol-water partition coefficient) is estimated at 3.8–4.2, indicating moderate lipophilicity. The logD (pH 7.4) is similarly high (~3.7–4.0), suggesting favorable membrane permeability .

Solubility and Stability

-

Aqueous solubility: Predicted to be low (<0.1 mg/mL) due to the hydrophobic cyclopentyl and thiophene groups .

-

Thermal stability: Sulfonamides generally decompose above 200°C; differential scanning calorimetry (DSC) of analogs shows endothermic peaks near 180–220°C.

Biological Activities and Mechanisms

Putative Targets

-

Carbonic anhydrase IX: Overexpressed in hypoxic tumors; sulfonamides are known inhibitors .

-

GPCR modulation: Thiophene rings may interact with G protein-coupled receptors involved in neurotransmission.

Toxicity Profile

Sulfonamides can cause hypersensitivity reactions (e.g., Stevens-Johnson syndrome). The methyl and cyclopentyl groups may mitigate these risks by reducing metabolic activation to reactive intermediates.

Applications and Future Directions

Medicinal Chemistry

This compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for:

-

Central nervous system (CNS) drugs: Penetration of the blood-brain barrier.

-

Antimicrobial agents: Targeting resistant bacterial strains .

Materials Science

Sulfonamides with aromatic systems are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume